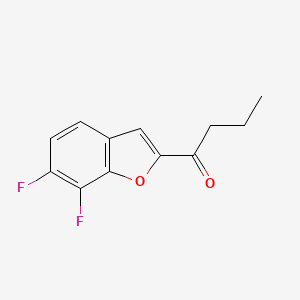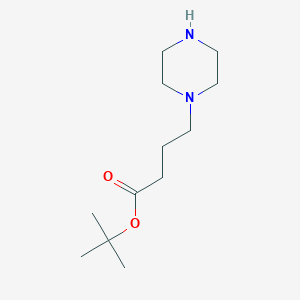
Tert-butyl 4-(piperazin-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(piperazin-1-yl)butanoate: is an organic compound with the molecular formula C12H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(piperazin-1-yl)butanoate typically involves the reaction of piperazine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl 4-(piperazin-1-yl)butanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of oxygen-containing groups.
Substitution: New compounds with different functional groups replacing the tert-butyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 4-(piperazin-1-yl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: this compound is explored for its potential therapeutic applications. It can be used in the development of drugs targeting neurological disorders, as piperazine derivatives are known to interact with neurotransmitter receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(piperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to neurotransmitter receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(piperazin-1-yl)acetate: Similar in structure but with an acetate group instead of a butanoate group.
Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate: Contains a piperidine ring in addition to the piperazine ring.
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazole group instead of a piperazine ring.
Uniqueness: Tert-butyl 4-(piperazin-1-yl)butanoate is unique due to its specific combination of a piperazine ring and a butanoate group. This structure allows it to interact with a distinct set of molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl 4-piperazin-1-ylbutanoate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)5-4-8-14-9-6-13-7-10-14/h13H,4-10H2,1-3H3 |
InChI-Schlüssel |
CDDHWVKVTXABHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
![rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B13570160.png)
![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)
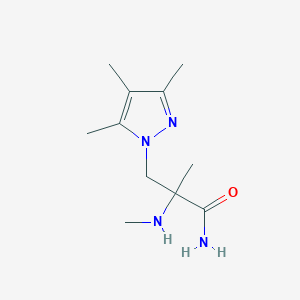

![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
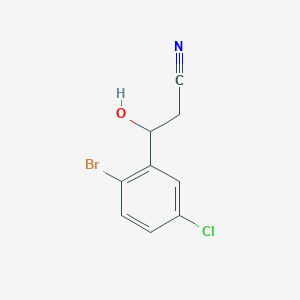


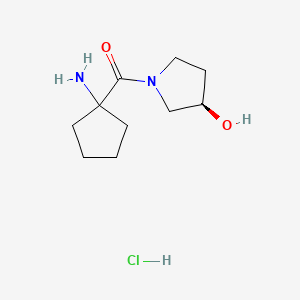
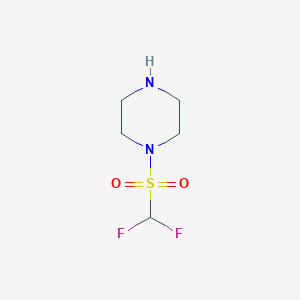
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
